molecular formula C19H21NO4 B2626716 Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate CAS No. 866043-12-1

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate

Cat. No.: B2626716
CAS No.: 866043-12-1
M. Wt: 327.38
InChI Key: UCHBVISVTMONBJ-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is an organic compound with the molecular formula C19H21NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate typically involves the reaction of 3-(2-aminoethyl)phenol with benzoyl chloride to form 3-[2-(benzoylamino)ethyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoylamino and phenoxyacetic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[3-(2-benzamidoethyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-18(21)14-24-17-10-6-7-15(13-17)11-12-20-19(22)16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHBVISVTMONBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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